Indole-2,4,5,6,7-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N |
|---|---|
Molecular Weight |
122.18 g/mol |
IUPAC Name |
2,4,5,6,7-pentadeuterio-1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,6D |
InChI Key |
SIKJAQJRHWYJAI-SNOLXCFTSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C(C(=C2N1)[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Indole 2,4,5,6,7 D5
Strategies for Regioselective Deuterium (B1214612) Incorporation into the Indole (B1671886) Nucleus
Achieving the specific deuteration pattern of Indole-2,4,5,6,7-d5 necessitates a careful selection of synthetic methods. The challenge lies in activating the C-H bonds at the desired positions on both the pyrrole (B145914) and benzene (B151609) rings of the indole nucleus without affecting other sites. Three primary strategies have been developed: acid-catalyzed exchange, transition metal-catalyzed deuteration, and synthesis from specifically labeled precursors.
Acid-catalyzed hydrogen-deuterium (H/D) exchange is a classical method for introducing deuterium into electron-rich aromatic systems. The mechanism involves the electrophilic attack of a deuteron (B1233211) (D⁺) on the indole ring. The reactivity of the indole positions towards electrophilic attack is C3 > N1 > C2 > C6 > C4 > C5/C7.
While the C3 position is the most kinetically favored site for deuteration, this label is often labile and can be selectively exchanged back to a proton under controlled workup conditions. Deuteration at the C2 position is thermodynamically more challenging and typically requires stronger acidic conditions and elevated temperatures. The benzene ring positions (C4-C7) are even less reactive and demand harsh conditions, such as heating in strong deuterated acids like deuterium sulfate (B86663) (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD) for extended periods.
A multi-step approach is often necessary. An initial, forceful deuteration step using D₂SO₄ in D₂O at high temperatures can achieve global deuteration. This is followed by a carefully controlled back-exchange step using H₂O or a buffer solution to selectively remove the deuterium atoms from the most labile positions (N1 and C3), yielding the desired this compound. However, achieving high regioselectivity and avoiding side reactions or degradation of the indole core can be significant challenges with this method.
Transition metal-catalyzed C-H activation has emerged as a powerful and highly regioselective tool for isotopic labeling. These methods offer milder reaction conditions and superior control compared to classical acid catalysis. Catalysts based on iridium, rhodium, and palladium are commonly employed, using deuterium gas (D₂) or a deuterated solvent as the deuterium source.
For the indole scaffold, the N-H group can act as an endogenous directing group, guiding the metal catalyst to activate adjacent C-H bonds, primarily at the C2 and C7 positions. For example, iridium catalysts such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene) with specific ligands can effectively catalyze deuteration at these sites.
To achieve the pentadeuterated pattern of this compound, a combination of strategies may be required. A metal-catalyzed reaction could be used to label the C2 and C7 positions, followed by a different catalytic system or a separate synthetic step to label the C4, C5, and C6 positions. Alternatively, catalysts that exhibit low directing-group dependence and favor deuteration of the electron-rich benzene ring can be employed under optimized conditions.
| Method | Deuterium Source | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Acid-Catalyzed H/D Exchange | D₂SO₄, DCl, CF₃COOD in D₂O | High Temperature (e.g., 100-180 °C) | Inexpensive reagents; effective for global deuteration. | Low regioselectivity; harsh conditions can cause degradation; requires back-exchange step. |
| Transition Metal Catalysis | D₂ gas, C₆D₆, D₂O | Mild to moderate temperature (e.g., 25-100 °C) | High regioselectivity; milder conditions; high functional group tolerance. | Expensive catalysts; catalyst/ligand screening required; potential for metal contamination. |
| Synthesis from Precursors | Deuterated starting materials | Varies by reaction (e.g., Fischer Indole Synthesis) | Unambiguous and complete positional labeling; high isotopic purity. | Multi-step synthesis required; availability and cost of deuterated precursors. |
The most unambiguous route to this compound involves its total synthesis from pre-labeled starting materials. This "bottom-up" approach guarantees that deuterium atoms are located exclusively at the desired positions, resulting in exceptional isotopic and regiochemical purity.
A common strategy is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To prepare this compound, one could start with aniline-2,3,4,5,6-d5. This precursor is first converted to the corresponding phenylhydrazine-d5. Reaction of this deuterated phenylhydrazine (B124118) with a suitable carbonyl compound, such as pyruvic acid, followed by cyclization, can build the indole ring. To incorporate deuterium at the C2 position, a deuterated carbonyl partner or specific reaction conditions that promote deuteration during the cyclization/aromatization step would be employed. While synthetically more demanding than direct exchange methods, this approach provides ultimate control over the final product's structure.
Optimization of Synthetic Routes for High Deuterium Purity and Yield
Regardless of the chosen synthetic route, optimization is critical to maximize the chemical yield and, more importantly, the isotopic enrichment of the final product. For its use as an internal standard, an isotopic purity of >98% is typically required.
Key parameters for optimization include:
Deuterium Source Purity: The isotopic purity of the deuterium source (e.g., D₂O, D₂ gas) directly impacts the maximum achievable enrichment of the product. Using sources with >99.8% D is standard practice.
Reaction Time and Temperature: In exchange reactions, these parameters must be carefully balanced. Insufficient time or temperature leads to incomplete deuteration, while excessive conditions can cause degradation or scrambling of the labels to undesired positions.
Catalyst Loading and Turnover: For metal-catalyzed processes, optimizing the catalyst-to-substrate ratio is crucial for achieving full conversion efficiently without using an excess of the expensive catalyst.
Workup and Purification: Preventing back-exchange is paramount. During workup, quenching reactions with D₂O instead of H₂O and using deuterated or aprotic solvents for extraction and chromatography can preserve the isotopic labels. Purification by chromatography or recrystallization must be performed in a manner that avoids exposure to labile protons.
| Parameter | Objective | Considerations for this compound |
|---|---|---|
| Temperature | Control reaction rate and selectivity | Higher temperatures needed for benzene ring exchange; may cause degradation or label scrambling. |
| Reaction Time | Achieve complete exchange/reaction | Must be long enough for slow C-H activation on the benzene ring but short enough to prevent side reactions. |
| Solvent System | Prevent back-exchange | Use of D₂O, C₆D₆, or aprotic solvents (e.g., THF, Dioxane) is preferred over protic solvents (H₂O, MeOH). |
| pH / Acidity | Control H/D exchange equilibrium | Strongly acidic conditions (pD < 1) favor exchange; neutral conditions are needed to prevent back-exchange of N-H and C3-H during workup. |
Analytical Verification of Deuterium Incorporation and Positional Selectivity
Confirming the successful synthesis of this compound requires a combination of analytical techniques to verify both the degree of deuteration (isotopic purity) and the specific positions of the deuterium atoms (regiochemical purity).
Mass Spectrometry (MS): MS is the primary tool for determining isotopic enrichment. Unlabeled indole (C₈H₇N) has a nominal mass of 117 Da. The target compound, this compound (C₈H₂D₅N), has a nominal mass of 122 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition and provide a precise mass. Analysis of the isotopic cluster around the molecular ion peak [M+H]⁺ (m/z 123) allows for the calculation of isotopic purity by comparing the intensity of the d5 species to any residual d4 (m/z 122) or d3 (m/z 121) species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the regiochemistry of deuteration.
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons at positions 2, 4, 5, 6, and 7 should be absent or reduced to trace levels (e.g., <2% integration). The only significant aromatic signal would be the singlet or doublet for the C3-H proton, along with the broad singlet for the N1-H proton.
¹³C NMR: The carbon signals for C2, C4, C5, C6, and C7 will appear as low-intensity triplets due to one-bond coupling with deuterium (¹J_CD), confirming the location of the labels. These signals will also be shifted slightly upfield compared to their positions in unlabeled indole.
²H NMR: Deuterium NMR provides direct evidence, showing distinct signals for each of the five deuterium atoms at their respective chemical shifts, offering unambiguous proof of their presence and location.
| Technique | Parameter | Expected Result for Indole (Unlabeled) | Expected Result for this compound |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular Ion [M]⁺ | m/z 117 | m/z 122 |
| Isotopic Purity | N/A | >98% intensity at m/z 122 relative to other deuterated species (d0-d4). | |
| ¹H NMR | Aromatic Signals | Complex multiplets for H2, H3, H4, H5, H6, H7. | Signal for H3 remains; signals for H2, H4, H5, H6, H7 are absent or <2% intensity. |
| N-H Signal | Broad singlet (~8.1 ppm). | Broad singlet (~8.1 ppm) remains. | |
| ¹³C NMR | C-D Coupling | All aromatic carbons are singlets or doublets (C-H coupling). | C2, C4, C5, C6, C7 appear as low-intensity triplets (¹J_CD coupling). C3 and C8/C9 remain as singlets/doublets. |
Advanced Analytical Methodologies Employing Indole 2,4,5,6,7 D5
Applications as an Internal Standard in Quantitative Mass Spectrometry
In the field of quantitative mass spectrometry, Indole-2,4,5,6,7-d5 is frequently employed as an internal standard (IS). cerilliant.comchildrensmercy.orgnih.gov An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of a specific analyte. nih.gov The ideal internal standard has physicochemical properties very similar to the analyte of interest but is isotopically distinct to be distinguishable by the mass spectrometer. cerilliant.com
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds, such as this compound, to achieve high precision and accuracy. nist.govnih.govresearchgate.netrsc.org The principle of IDMS involves adding a known amount of the isotopically labeled standard (the "spike") to a sample containing the unlabeled analyte. nih.govrsc.org The mass spectrometer measures the ratio of the analyte to the internal standard. Since the amount of the added standard is known, the concentration of the analyte in the original sample can be accurately determined. nist.govresearchgate.net
This method is considered a primary ratio method of measurement by the International System of Units (SI) because it can yield highly accurate results with well-controlled sources of bias. rsc.org For instance, in a study quantifying indole (B1671886) in mouse serum and tissues, a deuterated indole (indole-d7) was used as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. nih.gov The precursor to product ion transitions for indole and indole-d7 (B3044205) were 118.1 > 91.1 m/z and 124.15 > 96.1 m/z, respectively, allowing for their distinct detection and quantification. nih.gov
Table 1: Key Parameters in an LC-MS/MS Method for Indole Quantitation
| Parameter | Indole | Indole-d7 (Internal Standard) |
|---|---|---|
| Precursor Ion (m/z) | 118.1 | 124.15 |
| Product Ion (m/z) | 91.1 | 96.1 |
| Ionization Mode | APCI Positive | APCI Positive |
Data sourced from a study on indole quantitation in mouse tissues. nih.gov
Biological samples like plasma, urine, and tissue homogenates are inherently complex matrices containing numerous endogenous compounds that can interfere with the analysis. researchgate.net These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. researchgate.net
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. cerilliant.comcabidigitallibrary.org Because the deuterated standard co-elutes with the unlabeled analyte and has nearly identical ionization efficiency, it experiences the same matrix effects. cerilliant.com By calculating the ratio of the analyte to the internal standard, any signal suppression or enhancement is effectively normalized, leading to a more accurate and reliable measurement. nih.gov This is particularly crucial when analyzing trace levels of compounds in complex biological fluids. childrensmercy.org
The validation of an analytical method is essential to ensure its reliability, reproducibility, and fitness for its intended purpose. researchgate.netjfda-online.comeurachem.org Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for validating analytical procedures. impactfactor.orgrjptonline.orgresearchgate.net Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness. researchgate.netjfda-online.com
This compound plays a vital role in the validation of quantitative assays for indole. By using it as an internal standard, analysts can rigorously assess the performance of the method. For example, in the validation of an LC-MS/MS method, quality control (QC) samples are prepared at different concentrations and analyzed to determine the method's accuracy and precision. nih.gov The consistent performance of the internal standard across the calibration range and in QC samples provides confidence in the reliability of the analytical data. researchgate.net
Table 2: Typical Validation Parameters Assessed Using an Internal Standard
| Validation Parameter | Description |
|---|---|
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Based on ICH guidelines for analytical method validation. jfda-online.com
Role in Chromatographic Method Development and Validation
The development of a robust chromatographic method is a prerequisite for accurate quantitative analysis by LC-MS. mdpi.comnih.gov This process involves optimizing various parameters such as the stationary phase (column), mobile phase composition, flow rate, and gradient elution profile to achieve good separation and peak shape for the analyte of interest. impactfactor.org
This compound is instrumental in this process. Since it has nearly identical chromatographic behavior to unlabeled indole, it can be used to track the retention time and peak shape of indole during method development. mdpi.com This is particularly useful when working with complex matrices where endogenous indole may be present.
During method validation, the deuterated standard helps to confirm the consistency of the chromatographic separation. nih.gov System suitability tests, which are an integral part of method validation, often involve injecting the internal standard to ensure that the chromatographic system is performing correctly before analyzing samples. jfda-online.com
Advanced Spectroscopic Characterization Techniques for Deuterated Indoles
Spectroscopic techniques are essential for confirming the identity, structure, and purity of deuterated compounds like this compound. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure and isotopic labeling. mdpi.comclockss.org
Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful and direct method for assessing the isotopic purity and the specific positions of deuterium labeling in a molecule. wikipedia.orgmagritek.comsigmaaldrich.com Unlike proton (¹H) NMR, which detects hydrogen nuclei, ²H NMR specifically detects deuterium nuclei. wikipedia.org This makes it an ideal tool for verifying the successful deuteration of a compound and quantifying the degree of isotopic enrichment. magritek.comsigmaaldrich.com
The chemical shifts in ²H NMR are very similar to those in ¹H NMR, which simplifies spectral interpretation. sigmaaldrich.com A strong signal in the ²H NMR spectrum corresponding to the expected chemical shifts for the indole ring protons confirms the presence of deuterium at those positions. wikipedia.org Furthermore, the absence or significant reduction of signals in the corresponding regions of the ¹H NMR spectrum provides complementary evidence of successful deuteration. magritek.comnih.govnih.gov The integration of the signals in the ²H NMR spectrum can be used to determine the atom percent of deuterium enrichment. sigmaaldrich.com
Table 3: Comparison of Proton and Deuteron (B1233211) NMR Properties
| Property | Proton (¹H) | Deuteron (²H) |
|---|---|---|
| Natural Abundance | 99.985% | 0.015% |
| Spin Quantum Number (I) | 1/2 | 1 |
| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61 MHz |
General properties of proton and deuteron nuclei relevant to NMR spectroscopy. sigmaaldrich.com
Vibrational Spectroscopy (IR and Raman) for Isotopic Effects on Molecular Modes
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, measure the vibrational modes of a molecule. mdpi.com These vibrational frequencies are dependent on the masses of the constituent atoms and the strength of the chemical bonds connecting them. libretexts.org The substitution of a lighter isotope (¹H, protium) with a heavier one (²H, deuterium) increases the reduced mass of the vibrating system without significantly altering the bond force constant. libretexts.org This mass increase results in a predictable decrease, or downshift, in the vibrational frequency of the corresponding molecular bond.
In the case of this compound, the replacement of five hydrogen atoms on the benzene (B151609) ring with deuterium atoms leads to noticeable shifts in the IR and Raman spectra compared to unlabeled indole. The most significant effects are observed for vibrational modes involving the movement of these substituted atoms, such as C-H (and C-D) stretching and bending modes.
Research Findings:
Studies on isotopically labeled indoles have utilized IR and Raman spectroscopy to assign vibrational bands to specific normal modes. montclair.edu The comparison between the spectra of native indole and its deuterated analogues, like tryptophan indole-d5, is essential for the correct interpretation of the complex vibrational spectra of molecules containing the indole moiety. montclair.edunih.gov
C-D Stretching: The C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region. Upon deuteration, these modes shift to a lower frequency, appearing in the 2300-2200 cm⁻¹ range. This significant and well-defined shift provides a clear spectral window to observe the deuterated positions.
Ring Modes: Vibrational modes involving the entire indole ring structure are also affected, though to a lesser extent than the direct stretching modes. The change in mass distribution upon deuteration can alter the frequencies of these delocalized vibrations, providing further confirmation of isotopic substitution. libretexts.org
The precise assignment of these shifted bands is critical for using techniques like Raman spectroscopy to probe the local environment of tryptophan residues in proteins. nih.govacs.org By measuring the isotope shifts for various isotopomers, researchers can develop a consistent and accurate assignment of Raman bands to specific vibrational normal modes. nih.gov
Table 1: Comparison of Selected Vibrational Frequencies for Indole vs. Indole-d5
| Vibrational Mode | Typical Frequency in Indole (C-H) (cm⁻¹) | Predicted Frequency in Indole-d5 (C-D) (cm⁻¹) |
| Aromatic C-H Stretch | ~3050 | ~2280 |
| In-plane C-H Bend | ~1250 | Lower frequency shift observed |
| Out-of-plane C-H Bend | ~870 | Lower frequency shift observed |
High-Resolution Mass Spectrometry for Isotopic Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the definitive confirmation of isotopic labeling. It possesses the accuracy to resolve ions with very small mass differences, making it ideal for verifying the incorporation of deuterium into a molecular structure and determining the extent of labeling.
The primary principle behind using HRMS for this purpose is the precise mass difference between hydrogen (¹H, atomic mass ≈ 1.007825 Da) and deuterium (²H, atomic mass ≈ 2.014102 Da). The replacement of five hydrogen atoms with five deuterium atoms in this compound results in a significant and precisely measurable increase in its monoisotopic mass compared to unlabeled indole.
Research Findings:
HRMS is routinely used to confirm the synthesis and purity of deuterated standards. For instance, in the synthesis of deuterated indole-3-acetic acid (a derivative of indole), mass spectrometry is the definitive method to verify the incorporation of deuterium atoms at specific positions, such as the 2, 4, 5, 6, and 7 positions. nih.govscilit.com
The key advantages of using HRMS for isotopic confirmation include:
Unambiguous Mass Determination: HRMS provides an exact mass measurement of the molecular ion, allowing for the direct confirmation of the number of deuterium atoms incorporated. The observed mass can be compared to the theoretical exact mass of the desired deuterated compound.
Isotopic Purity Assessment: The high resolution of the technique can distinguish the fully deuterated compound (d5) from partially deuterated intermediates (d1, d2, d3, d4) and the unlabeled starting material. This allows for the quantification of isotopic enrichment.
Separation from Natural Isotope Abundance: Polydeuterated standards are particularly useful in quantitative mass spectrometry assays. nih.gov The significant mass shift of the deuterated standard (e.g., +5 Da for d5) moves its signal away from the natural isotopic cluster of the unlabeled analyte, which arises from the natural abundance of ¹³C. This separation prevents interference and increases the sensitivity and accuracy of quantification. nih.govscilit.com
Table 2: Theoretical Exact Mass Comparison
| Compound | Molecular Formula | Monoisotopic Exact Mass (Da) |
| Indole | C₈H₇N | 117.05785 |
| This compound | C₈H₂D₅N | 122.08921 |
This precise mass difference is easily detectable by modern high-resolution mass spectrometers, providing unequivocal evidence of the successful synthesis and isotopic composition of this compound.
Mechanistic and Kinetic Isotope Effect Studies with Indole 2,4,5,6,7 D5
Investigation of Kinetic Isotope Effects (KIEs) in Chemical Reactions Involving the Indole (B1671886) Nucleus
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. wikipedia.org This effect is particularly pronounced when hydrogen (¹H) is replaced by deuterium (B1214612) (²H or D) due to the significant mass difference. wikipedia.org The study of KIEs provides valuable insights into the rate-determining step of a reaction and the nature of the transition state.
Electrophilic aromatic substitution is a fundamental reaction class for indole. The use of Indole-2,4,5,6,7-d5 allows for the detailed study of primary and secondary KIEs in these reactions.
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. In the context of electrophilic substitution on the indole ring, the cleavage of a C-H or C-D bond is often a key step. A significant primary KIE (typically kH/kD > 2) suggests that this bond cleavage is part of the slowest step. Conversely, the absence of a significant primary KIE (kH/kD ≈ 1) indicates that the bond-breaking event occurs in a fast step after the rate-determining step. For instance, in a study of an intramolecular cyclization to form an indole core, a kinetic competition experiment between a deuterated and non-deuterated reactant showed no observable kinetic isotope effect (kH/kD = 1.0), indicating that the final proton loss to achieve rearomatization is a rapid process and not rate-limiting. recercat.cat
Table 1: Observed Kinetic Isotope Effects in Reactions Involving Deuterated Indole Analogues
| Reaction Type | Substrate(s) | Observed KIE (kH/kD) | Interpretation | Reference |
|---|---|---|---|---|
| Intramolecular Indole Synthesis | 4g and 4g-d5 | 1.0 | C-H bond cleavage is not rate-determining. | recercat.cat |
| Intramolecular C-H Difluoroalkylation | 1a-d1 | 0.79 (Inverse) | sp² to sp³ rehybridization in a slow palladation step. | mit.edu |
| Intermolecular C-H Difluoroalkylation | 1a and 1a-d5 | 1.01 | C-H bond cleavage is not the overall rate-determining step. | mit.edu |
Deuterated indoles, including those related to this compound, are invaluable in studying the mechanisms of enzymes that process indole-containing substrates like tryptophan. The KIE observed in an enzymatic reaction can provide information about the transition state of the catalyzed reaction and whether C-H bond cleavage is a rate-limiting step.
For example, studies on the enzymatic decomposition of L-tryptophan catalyzed by tryptophanase (TPase) have utilized deuterium-labeled tryptophan to determine kinetic and solvent isotope effects. nih.gov By using tryptophan deuterated at specific positions on the indole ring, researchers can probe the mechanism of the enzymatic reaction. nih.gov The magnitude of the observed KIE can help to elucidate the geometry of the transition state and the contribution of quantum mechanical tunneling to the reaction. nih.gov
In a different enzymatic system, the oxidation of phenols by toluene/o-xylene monooxygenase hydroxylase (ToMOH), a deuterated substrate (phenol-d5) was used to probe the reaction mechanism. mit.edu Arene oxidation typically involves a change in hybridization from sp² to sp³, and an inverse kinetic isotope effect (KIE < 1) was expected. mit.edu The observation of such an effect would indicate that the decay of the peroxo-diiron(III) intermediate is kinetically coupled to the reaction with the phenol (B47542) substrate. mit.edu
The use of deuterated compounds can also influence metabolic stability. The substitution of hydrogen with deuterium can lead to a stronger C-D bond, which can slow down metabolic degradation processes that involve the cleavage of that bond, a principle known as the "deuterium kinetic isotope effect". This can prolong the half-life of a compound compared to its non-deuterated version.
Elucidation of Reaction Mechanisms through Deuterium Labeling and Tracing
The deuterium atoms in this compound act as stable isotopic labels, allowing chemists to trace their path through a chemical reaction. This is a powerful technique for distinguishing between proposed reaction mechanisms.
In a study on the rhodium(II)-catalyzed C-H carboxylation of 2-phenylphenol (B1666276) with CO2, an isotopically labeled substrate (1a-d5) was used to probe the mechanism. researchgate.net A significant hydrogen/deuterium (H/D) exchange was observed in the labeled substrate even in the absence of CO2, and this exchange occurred in both the substrate and the product at the early stages of the reaction. researchgate.net This finding provided crucial evidence for the proposed catalytic cycle, suggesting a reversible C-H activation step. researchgate.net
Deuterium labeling studies are also critical for understanding the source of hydrogen atoms in a reaction product. For instance, in a Lewis acid-catalyzed domino reaction to access chiral azabicycles, deuterium labeling experiments were performed to determine the origin of a specific proton (C4-H). researchgate.net By running the reaction with a deuterated starting material in a non-deuterated solvent, and vice versa, it was determined that the residual water in the reaction system was the primary source of the C4-H proton. researchgate.net
Furthermore, polydeuterated indole-3-acetic acid (IAA), including a pentadeutero version labeled at positions 2, 4, 5, 6, and 7, has been synthesized for use as an internal standard in mass spectrometric assays. nih.gov The stability of the deuterium labels during analytical procedures, such as alkaline hydrolysis, is crucial for accurate quantification of the natural analyte. nih.gov
Isotopic Perturbation of Equilibrium Studies
Isotopic substitution can also be used to study chemical equilibria. The "isotopic perturbation of equilibrium" method is a sensitive technique for determining isotope effects on enzyme-catalyzed reactions. nih.gov
This method involves setting up a reaction mixture at chemical equilibrium with a mixture of light and heavy isotopologues. The addition of an enzyme can cause a temporary shift, or "perturbation," in the equilibrium concentrations of the species. nih.gov This perturbation arises because the enzyme may process the light and heavy isotopologues at different rates (a kinetic isotope effect), leading to a temporary disequilibrium in the isotopic distribution among reactants and products. nih.govnih.gov By monitoring this transient change, one can determine the KIE for the enzymatic reaction. nih.gov
It has also been discovered that equilibrium constants themselves can be affected by deuterium substitution. For example, the equilibrium constants for the oxidation and oxidative decarboxylation of malate-2-d are lower than those for malate-2-h. nih.gov Such equilibrium isotope effects are predicted to occur in many other reactions as well. nih.gov While specific studies employing this compound for isotopic perturbation of equilibrium were not found in the provided search results, the principles of this technique are broadly applicable to systems involving deuterated compounds and could be used to study equilibria involving the indole nucleus. researchgate.net
Applications in Metabolic and Biotransformation Research
Tracking Metabolic Pathways in In Vitro Systems
In vitro systems, such as liver microsomes, hepatocytes, and tissue slices, are fundamental models for studying drug metabolism. nih.gov Indole-2,4,5,6,7-d5 is instrumental in these systems for elucidating the metabolic fate of the indole (B1671886) scaffold. When introduced into an in vitro model, the deuterated compound undergoes the same enzymatic processes as its unlabeled counterpart. nih.gov
The primary metabolism of indole is oxidation, catalyzed extensively by Cytochrome P450 (P450) enzymes. uq.edu.auresearchgate.net Key P450 isoforms involved include CYP2A6, CYP2C19, and CYP2E1. uq.edu.au These enzymes hydroxylate indole to form intermediates like indoxyl (3-hydroxyindole), which can be further metabolized. uq.edu.auresearchgate.net
By using this compound, researchers can incubate the compound with, for example, human liver microsomes and then use mass spectrometry to analyze the resulting mixture. mdpi.com The five-dalton mass shift allows for the unambiguous identification of metabolites derived from the exogenous deuterated indole, separating them from any background levels of endogenous indole or its metabolites. This technique enables the precise mapping of metabolic pathways, including hydroxylation, oxidation, and subsequent conjugation reactions, and helps identify the specific enzymes responsible. mdpi.comnih.gov
Biotransformation Profiling in Non-Human Biological Matrices
To understand how a compound is processed in a whole organism, researchers rely on studies in non-human biological models. This compound is administered to these models, and various biological matrices such as plasma, urine, feces, and tissue homogenates are collected over time. Analysis of these samples provides a comprehensive profile of the compound's absorption, distribution, metabolism, and excretion (ADME).
In vivo, indole absorbed from the gut is transported to the liver, where it undergoes extensive metabolism before excretion. researchgate.netnih.gov The primary route of elimination is through urine after conversion to metabolites like indoxyl sulfate (B86663). researchgate.netnih.gov Using the deuterated tracer, scientists can follow this entire process. For instance, after administration of Indole-d5, urine can be collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov The resulting data reveal the structure and quantity of deuterated metabolites, providing a clear picture of the biotransformation profile and the primary routes of clearance. This information is critical for selecting appropriate animal species for toxicology studies by matching their metabolic profiles as closely as possible to that of humans. nih.gov
Identification and Quantification of Deuterated Metabolites
Accurate quantification of analytes in complex biological samples is a significant challenge due to matrix effects, where other compounds in the sample can interfere with the analysis. clearsynth.com Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry. researchgate.net
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample. clearsynth.com Because the deuterated standard behaves nearly identically to the non-deuterated analyte during sample extraction, chromatography, and ionization, it can effectively correct for variations in these steps. clearsynth.comresearchgate.net
In a typical LC-MS/MS assay, both the deuterated metabolite (the analyte) and a corresponding deuterated internal standard are monitored. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which provides highly accurate and precise measurements. nih.govlcms.cz This approach allows researchers to confidently determine the concentration of specific deuterated indole metabolites in various biological fluids and tissues. nih.govmdpi.com
Below is an interactive table illustrating the principle of using a deuterated internal standard for the quantification of a hypothetical deuterated indole metabolite.
Investigating Isotope Effects on Metabolic Stability and Clearance
The substitution of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond, such as the hydroxylation of aromatic rings by P450 enzymes, can be slower for deuterated compounds. utah.edunih.gov
This effect is a powerful tool for investigating metabolic mechanisms. By comparing the rate of metabolism of this compound with that of unlabeled indole in an in vitro system, researchers can determine if C-H bond breaking on the aromatic ring is a rate-determining step in its clearance. nih.gov A significant decrease in the metabolic rate for the deuterated version confirms that this pathway is a major site of metabolism.
Furthermore, this principle can be intentionally applied in drug design to enhance a molecule's metabolic stability. By strategically placing deuterium at known sites of metabolism, the rate of biotransformation can be slowed, potentially increasing the drug's half-life and bioavailability. nih.gov Studies have shown that deuteration of a metabolically labile site can lead to a significant increase in both in vitro and in vivo metabolic stability. nih.gov
The following table presents hypothetical data from an in vitro metabolic stability study comparing Indole with this compound in human liver microsomes, illustrating the kinetic isotope effect.
Computational and Theoretical Investigations of Deuterated Indoles
Quantum Chemical Calculations of Deuterium (B1214612) Effects on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the impact of deuterium substitution on the electronic properties of the indole (B1671886) ring system. acgpubs.orgresearchgate.net The primary influence of replacing hydrogen with deuterium is the alteration of vibrational frequencies due to the increased mass, which in turn affects the zero-point vibrational energy (ZPVE). This change, though small, can lead to minor modifications in bond lengths and angles.
For example, calculations on indole and its derivatives have been performed using various DFT functionals like B3LYP to optimize molecular geometries and analyze electronic characteristics. acgpubs.orgresearchgate.net These studies form the basis for predicting how the introduction of five deuterium atoms on the indole core would impact its electronic landscape.
Table 1: Calculated Electronic Properties of Indole vs. Hypothetical Indole-d5
| Property | Indole (Calculated) | Indole-2,4,5,6,7-d5 (Predicted Effect) | Methodology Reference |
|---|---|---|---|
| HOMO Energy | -5.8 eV | Slightly lowered | DFT/B3LYP researchgate.net |
| LUMO Energy | -0.5 eV | Slightly raised | DFT/B3LYP researchgate.net |
| HOMO-LUMO Gap | 5.3 eV | Slightly increased | DFT/B3LYP researchgate.net |
| Dipole Moment | ~2.1 D | Minimal change | Ab initio calculations researchgate.net |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can be employed to understand how deuteration affects the dynamics of the indole ring and its interactions with solvent molecules or biological macromolecules. nih.gov
MD simulations are particularly valuable in the context of biochemical systems. For instance, studies on tryptophan, which contains the indole moiety, use MD to explore its binding and orientation within enzyme active sites. nih.gov Similar simulations with deuterated tryptophan containing the this compound core could reveal subtle differences in binding dynamics or residence times within a protein pocket, stemming from altered van der Waals interactions and vibrational dynamics.
Theoretical Prediction and Interpretation of Spectroscopic Signatures
Computational methods are exceptionally useful for predicting and interpreting the spectroscopic signatures of molecules, and this is particularly true for isotopically labeled compounds like this compound. Theoretical calculations can accurately predict shifts in vibrational and nuclear magnetic resonance (NMR) spectra, which are key for experimental characterization.
Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to compute the harmonic vibrational frequencies and infrared intensities of molecules. researchgate.net The most significant spectroscopic consequence of deuteration is the shift of C-H stretching and bending frequencies to lower wavenumbers upon substitution with deuterium. The frequency of a C-D stretch is approximately 1/√2 (or ~0.71) times that of a C-H stretch. Theoretical calculations can predict these shifts with high accuracy, aiding in the assignment of complex experimental spectra. researchgate.netrsc.org For this compound, distinct C-D stretching modes would be predicted in the 2100-2300 cm⁻¹ region, far removed from the typical C-H stretching region of ~3000 cm⁻¹.
Table 2: Predicted Vibrational Frequency Shifts for Key Modes in Indole-d5
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Computational Method |
|---|---|---|---|
| Aromatic C-H/C-D Stretch | 3050 - 3150 | 2250 - 2350 | DFT (B3LYP/6-31G) researchgate.net |
| In-plane C-H/C-D Bend | 1000 - 1300 | 750 - 950 | DFT (B3LYP/6-31G) researchgate.net |
| Out-of-plane C-H/C-D Bend | 700 - 900 | 500 - 650 | DFT (B3LYP/6-31G**) aip.org |
NMR Spectroscopy: Theoretical prediction of NMR chemical shifts is another powerful application of quantum chemistry. For this compound, the most obvious change in the ¹H NMR spectrum would be the disappearance of signals corresponding to the protons at positions 2, 4, 5, 6, and 7. researchgate.net In ²H (deuterium) NMR, broad signals would appear at chemical shifts very similar to their proton counterparts. Furthermore, computational models can predict secondary isotope effects, which are small changes in the chemical shifts of the remaining protons (at N1 and C3) due to the presence of deuterium at neighboring positions.
Modeling of Isotope Effects on Reaction Energetics and Transition States
One of the most profound applications of computational chemistry in the study of deuterated compounds is the modeling of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of a non-deuterated reactant to that of its deuterated analogue (kH/kD). It is a sensitive probe of reaction mechanisms, particularly for steps involving the cleavage of a C-H bond. columbia.edu
Computational models, typically using DFT, can be used to locate the transition state for a given reaction and calculate the vibrational frequencies for both the reactant and the transition state. ic.ac.uk The KIE arises primarily from the difference in zero-point vibrational energy between the C-H and C-D bonds. columbia.edu The ZPE of a C-H bond is higher than that of a C-D bond. If this bond is broken or weakened in the transition state, the difference in ZPE between the two isotopic systems is reduced, leading to a lower activation energy for the C-H cleavage compared to the C-D cleavage. This results in a "normal" primary KIE (kH/kD > 1). ic.ac.uknih.gov
For a reaction involving this compound, if a rate-determining step involves the cleavage of a C-H bond at position 2, 4, 5, 6, or 7, a significant primary KIE would be expected. Quantum chemical calculations can model this effect by:
Optimizing the geometries of the reactant (Indole-d5) and the transition state.
Calculating the harmonic vibrational frequencies for both structures.
Computing the ZPE for both the deuterated and non-deuterated systems.
Using the differences in activation energies derived from ZPE to predict the KIE. ic.ac.ukic.ac.uk
This approach has been used to model reactions such as the protiodecarboxylation of indoles, where computational models successfully reproduced experimental KIE values and clarified the role of the transition state structure. ic.ac.uk
Table 3: Model Calculation of a Primary KIE for a Hypothetical C-H Bond Cleavage
| Parameter | C-H System | C-D System | Notes |
|---|---|---|---|
| ZPE of Reactant | ZPE_H_R | ZPE_D_R | ZPE_H_R > ZPE_D_R |
| ZPE of Transition State | ZPE_H_TS | ZPE_D_TS | Bond is weakened, so ZPE difference is smaller. |
| Activation Energy (ΔE‡) | E_TS - E_R + (ZPE_H_TS - ZPE_H_R) | E_TS - E_R + (ZPE_D_TS - ZPE_D_R) | ΔE‡_D > ΔE‡_H |
| Predicted KIE (kH/kD) | exp[-(ΔE‡_H - ΔE‡_D)/RT] | Typically > 1 for primary KIE. ic.ac.uk |
These computational investigations are crucial for a deep understanding of the properties of this compound, providing a theoretical framework that explains and predicts its behavior in chemical and biological contexts.
Derivatization and Functionalization of Indole 2,4,5,6,7 D5
Synthetic Strategies for Complex Deuterated Indole (B1671886) Derivatives
The synthesis of complex deuterated indole derivatives from Indole-2,4,5,6,7-d5 or related polydeuterated precursors leverages both established and modern synthetic methodologies. The primary challenge is to perform chemical transformations on the indole core or its side chains without compromising the deuterium (B1214612) incorporation at the C4-C7 positions.
One of the most direct methods for preparing deuterated indole derivatives is through acid-catalyzed hydrogen-deuterium (H/D) exchange. Studies have shown that 3-substituted indoles can be efficiently deuterated by treatment with 20 wt % D₂SO₄ in CD₃OD. vulcanchem.comresearchgate.net This approach allows for the large-scale and cost-effective synthesis of compounds like indole-3-acetic acid-d5 and indole-3-butyric acid-d5. researchgate.net For indoles without a substituent at the C3 position, a weaker Brønsted acid like deuterated acetic acid (CD₃CO₂D) at elevated temperatures can achieve deuteration across the C2-C7 positions. researchgate.net
Building upon a pre-deuterated indole core is a common strategy for creating complex derivatives. For instance, the synthesis of polydeuterated indole-3-acetic acid (IAA), a significant plant hormone, has been described for use in mass spectrometric assays. scilit.comnih.govnih.govosti.gov These syntheses confirm that the deuterium labels at positions 4, 5, 6, and 7 are stable during subsequent chemical modifications, such as the introduction of the acetic acid side chain at the C3 position. scilit.comnih.gov
Another important class of derivatives is deuterated tryptamines, which are crucial for neurological research and understanding metabolic pathways. nih.gov A general approach involves the acylation of a deuterated indole with oxalyl chloride, followed by reaction with a desired amine (e.g., dimethylamine) to form a keto-amide. Subsequent reduction of this intermediate is a key step. Using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) allows for the introduction of deuterium atoms at the α-position of the ethylamine (B1201723) side chain, complementing the ring deuteration. nih.govmdma.chgoogle.com This dual-labeling strategy is particularly valuable for detailed metabolic studies.
Table 1: Synthetic Strategies for Complex Deuterated Indole Derivatives
| Starting Material | Reagents/Conditions | Product | Purpose/Application |
|---|---|---|---|
| 3-Substituted Indole | 20 wt % D₂SO₄ in CD₃OD, 60-90°C | 3-Substituted Indole-d_x_ | General deuteration of the indole core. vulcanchem.comresearchgate.net |
| Indole | CD₃CO₂D, 150°C | Indole-d₇ | Full deuteration of the indole core. researchgate.net |
Chemo- and Regioselective Functionalization of the Deuterated Indole Scaffold
The functionalization of the this compound scaffold presents a significant challenge due to the multiple C-H and C-D bonds with varying reactivities. The indole ring has an inherent electronic bias, making the C3 position the most nucleophilic and reactive towards electrophiles, followed by the C2 and C7 positions. chim.it Achieving chemo- and regioselectivity, especially at the less reactive C4, C5, and C6 positions, often requires sophisticated strategies involving transition-metal catalysis and directing groups (DGs). nih.govnih.gov
Transition-metal catalysis is a powerful tool for the direct C-H functionalization of indoles. Palladium catalysts, in particular, have been extensively used. beilstein-journals.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups attached to the indole nitrogen. For example, a programmable labeling platform using palladium catalysis with deuterated acetic acid can selectively functionalize the C2 and C3 positions. nih.govacs.org The use of a removable N-(2-pyridyl)sulfonyl directing group can steer alkenylation specifically to the C2 position. beilstein-journals.org In contrast, protecting the indole nitrogen with a simple benzyl (B1604629) group tends to favor C3 functionalization. beilstein-journals.org
Functionalizing the deuterated benzene (B151609) core (C4-C7) is considerably more difficult. nih.gov This challenge is typically overcome by installing a directing group on the indole nitrogen that can coordinate to a metal catalyst and deliver it to a specific C-H bond.
C7-Functionalization : Installing a pivaloyl or N-P(O)tBu₂ group on the indole nitrogen can direct arylation, olefination, acylation, and other functionalizations to the C7 position. nih.gov
C6-Functionalization : Copper catalysis with an N-P(O)tBu₂ directing group has been shown to produce C6-arylated indoles. nih.gov
C4-Functionalization : A pivaloyl group at the C3 position can direct arylation to the C4 position. nih.gov Similarly, a triflyl-protected amino group (TfNH-) can serve as a directing group for C4-olefination in tryptophan derivatives. nih.gov
Ruthenium(II) catalysis has also emerged as an effective method, enabling highly regioselective C6 alkenylation of indole-7-carboxamides by using the amide itself as the directing group. acs.org These advanced methods provide a toolbox for precisely modifying the this compound scaffold, allowing for the synthesis of highly specific and complex molecular probes.
Table 2: Chemo- and Regioselective Functionalization of the Indole Scaffold
| Directing/Protecting Group | Catalyst System | Position Functionalized | Type of Functionalization |
|---|---|---|---|
| N-P(O)tBu₂ | Palladium (Pd) | C7 | Arylation, olefination, acylation, alkylation, silylation, carbonylation. nih.gov |
| N-P(O)tBu₂ | Copper (Cu) | C6 | Arylation. nih.gov |
| N-pivaloyl | BBr₃ (metal-free) | C7 | Borylation, Hydroxylation. nih.gov |
| C3-pivaloyl | Palladium (Pd) | C4 | Arylation. nih.gov |
| Indole-7-carboxamide | Ruthenium(II) (Ru) | C6 | Alkenylation. acs.org |
| N-(2-pyridylmethyl) | Palladium(II) (Pd) | C2 | Alkenylation. beilstein-journals.org |
| N-Acyl | Palladium(II) (Pd) | C3 | Arylation. beilstein-journals.org |
Applications in the Synthesis of Labeled Ligands and Research Probes
The derivatives synthesized from this compound serve primarily as labeled ligands and research probes, with significant applications in quantitative analysis and metabolic pathway elucidation.
Internal Standards for Mass Spectrometry: One of the most widespread applications of polydeuterated compounds is their use as internal standards in quantitative mass spectrometry (MS). scilit.com Endogenous molecules like the plant hormone indole-3-acetic acid (IAA) or neurotransmitters are often present in biological samples at very low concentrations. nih.govnih.gov To accurately measure these amounts, a known quantity of a heavy-isotope-labeled version of the analyte, such as Indole-2,4,5,6,7-d₅-3-acetic acid, is added to the sample. nih.govglpbio.com Because the deuterated standard is chemically identical to the natural compound, it behaves the same way during sample extraction, purification, and ionization. However, it is easily distinguished by its higher mass in the mass spectrometer. This allows for precise quantification by comparing the signal intensity of the endogenous analyte to that of the internal standard, correcting for any sample loss during processing. scilit.comosti.gov The use of polydeuterated standards is particularly advantageous as it shifts the mass sufficiently to avoid interference from the natural isotopic abundance of the analyte. scilit.comnih.gov
Probes for Metabolic Studies: Deuterated indole derivatives are invaluable tools for studying the metabolism of drugs and endogenous compounds. nih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, reactions that involve the breaking of this bond can proceed more slowly for the deuterated compound. This phenomenon is known as the kinetic isotope effect (KIE). vulcanchem.com
By synthesizing deuterated versions of compounds like N,N-dimethyltryptamine (DMT), researchers can probe their metabolic fate. nih.govmdma.ch For example, DMT is primarily metabolized by monoamine oxidase (MAO) through oxidative deamination, a process that involves breaking the C-H bond on the carbon adjacent to the side-chain nitrogen. mdma.ch By replacing these hydrogens with deuterium, the rate of metabolism is slowed, allowing for a longer duration of action and providing a clearer picture of the metabolic pathways involved. nih.gov This strategy is a cornerstone of modern drug discovery, used to design new chemical entities with improved pharmacokinetic profiles. acs.orgresearchgate.net
Table 3: Applications of Labeled Ligands and Research Probes Derived from Deuterated Indoles
| Labeled Compound | Application | Principle of Use |
|---|---|---|
| Indole-2,4,5,6,7-d₅-3-acetic acid | Quantitative analysis of the plant hormone IAA. scilit.comnih.gov | Serves as a heavy-isotope labeled internal standard for gas chromatography-mass spectrometry (GC-MS). nih.gov |
| Deuterated Tryptamine Derivatives (DMT, DET, DPT) | Quantitative analysis of hallucinogenic tryptamines. capes.gov.br | Used as internal standards in GC-MS assays for forensic and pharmacological analysis. capes.gov.br |
| Deuterated N,N-Dimethyltryptamine (DMT) | Study of in-vivo metabolism and pharmacokinetics. nih.govmdma.ch | The kinetic isotope effect (KIE) at deuterated sites slows metabolism by enzymes like MAO, helping to identify metabolic pathways and improve drug stability. nih.govmdma.ch |
| Deuterated Tryptamine | Investigation of auxin biosynthesis pathways in plants. nih.gov | Fed to plant tissues as a metabolic precursor to trace its conversion into other deuterated compounds like IAAld and IAA. nih.gov |
Emerging Research Directions and Future Perspectives for Indole 2,4,5,6,7 D5
Development of Novel Analytical Methodologies and Instrumentation
The use of deuterated compounds as internal standards in mass spectrometry (MS) is a cornerstone of modern quantitative analysis, and Indole-2,4,5,6,7-d5 and its derivatives are central to this application. scioninstruments.comcerilliant.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the target analyte and exhibits similar behavior during sample extraction and ionization, but is clearly distinguishable by the mass spectrometer. cerilliant.com Deuterated analogs are nearly perfect for this role.
Derivatives of the this compound core, such as deuterated tryptophan and indole-3-acetic acid, are employed to create highly sensitive and selective analytical methods for their corresponding natural compounds in complex biological matrices like plasma and urine. creative-proteomics.comresearchgate.net Because the deuterated standard has a higher mass, its signal does not overlap with the natural isotopic distribution of the non-deuterated analyte. researchgate.net This allows it to be added to a sample at the very beginning of the workflow, correcting for variability and loss at every step, including extraction, chromatography, and ionization. scioninstruments.comnih.gov This approach enhances the accuracy, precision, and reliability of quantitative results, which is critical in fields from clinical diagnostics to nutritional science. cerilliant.comcreative-proteomics.com
| Deuterated Indole (B1671886) Derivative | Analytical Application | Technique |
| L-Tryptophan-d5 | Internal standard for quantifying natural L-Tryptophan and its metabolites. creative-proteomics.commedchemexpress.com | LC-MS/MS |
| Indole-3-acetic Acid-d5 | Internal standard for quantifying the plant hormone auxin. acs.orgnih.gov | LC-MS/MS, GC-MS |
| 5-Hydroxyindole Acetic Acid-d5 | Internal standard for quantifying this key serotonin (B10506) metabolite. researchgate.net | LC-MS/MS |
This table showcases specific applications of compounds containing the this compound core in advanced analytical methods.
Integration into Advanced Chemical Biology Tools
The unique properties of the this compound scaffold are being harnessed to create sophisticated tools for chemical biology, enabling researchers to probe complex biological systems with greater precision. When this deuterated core is incorporated into essential biomolecules like the amino acid tryptophan, it becomes a powerful, non-invasive probe for studying metabolic pathways, enzyme mechanisms, and protein structure. preprints.orgnih.gov
Deuterated amino acids are invaluable in protein nuclear magnetic resonance (NMR) spectroscopy. nih.gov The incorporation of selectively deuterated tryptophan, containing the this compound core, into a protein can dramatically simplify its complex proton NMR spectra. This isotopic "editing" allows researchers to isolate and study specific signals that would otherwise be obscured, making it possible to identify transient intermediates in protein folding pathways—a task that is often intractable with standard NMR techniques. nih.gov Furthermore, deuterated tryptophan has been shown to possess enhanced photostability, which is a valuable property for biomaterials and in structural biology studies. preprints.org These labeled compounds also serve as tracers to follow the metabolic fate of molecules like tryptophan through various biosynthetic pathways, providing critical insights into both normal physiology and disease states. creative-proteomics.com
Future Prospects in Mechanistic Organic Chemistry
The study of reaction mechanisms is fundamental to advancing organic chemistry, and this compound is a key player in this field through the application of the kinetic isotope effect (KIE). nih.gov The KIE is a phenomenon where substituting an atom with its heavier isotope alters the rate of a chemical reaction. princeton.edu Because the C-D bond has a lower zero-point energy than a C-H bond, it requires more energy to break, and reactions where this bond cleavage is the rate-determining step proceed more slowly. nih.gov
By comparing the reaction rates of this compound with its non-deuterated counterpart, chemists can definitively determine whether a C-H bond on the indole ring is broken in the slowest step of the reaction mechanism. nih.govescholarship.org This information is crucial for validating proposed reaction pathways and understanding the transition state of a reaction. princeton.edu The demand for such mechanistic tools has spurred the development of novel, highly selective methods for deuterating indoles at specific positions. acs.orgacs.org These advanced synthetic strategies provide chemists with a programmable platform to create precisely labeled indoles, expanding the ability to investigate a wide range of chemical transformations, from catalytic C-H activation to electrophilic substitution. acs.org
Challenges and Opportunities in Deuterated Compound Research
The field of deuterated compound research, including work on this compound, is characterized by a landscape of significant opportunities balanced by formidable challenges.
Opportunities: The primary opportunity lies in therapeutic drug development. Strategically replacing hydrogen with deuterium (B1214612) at a site of metabolic attack can slow down the body's breakdown of a drug, a phenomenon known as the pharmacokinetic isotope effect. nih.gov This can lead to several clinical benefits:
Improved Metabolic Stability: The drug remains in the body longer, potentially allowing for lower or less frequent dosing. nih.gov
Enhanced Safety Profile: Slower metabolism can reduce the formation of reactive or toxic metabolites. uniupo.itnih.gov
This strategy has successfully led to the FDA approval of deuterated drugs like deutetrabenazine, validating it as a viable approach in medicinal chemistry. uniupo.itnih.gov Beyond pharmaceuticals, deuterated compounds are finding applications in materials science, where they can enhance the stability and performance of materials like polymers. nih.govdatahorizzonresearch.com
Challenges: Despite the promise, significant hurdles remain.
Synthetic Complexity: The site-selective synthesis of deuterated compounds with high isotopic purity is often difficult and costly. musechem.comresearchgate.net Developing practical, large-scale methods for precise deuteration remains a key challenge for chemists. acs.orgnih.gov
Metabolic Switching: Blocking one metabolic pathway through deuteration can sometimes cause the body to metabolize the drug through an alternative, previously minor pathway. musechem.com This "metabolic shunting" can lead to unpredictable outcomes and potentially new metabolites that must be characterized and assessed for safety.
Analytical and Regulatory Hurdles: Quantifying isotopic purity and identifying potential isotopic impurities requires sophisticated analytical techniques. musechem.comresearchgate.net Furthermore, regulatory agencies require deuterated drugs to demonstrate a clear clinical advantage over their existing non-deuterated counterparts to gain approval. musechem.com
| Aspect | Opportunities | Challenges |
| Pharmacokinetics | Slower metabolism can improve drug stability, efficacy, and safety. nih.govnih.govmusechem.com | Risk of "metabolic switching" to unpredictable pathways. musechem.com |
| Synthesis | Growing demand drives innovation in novel deuteration methods. acs.orgacs.org | Site-selective synthesis is often complex, costly, and difficult to scale. researchgate.net |
| Applications | Use as non-invasive probes in NMR and tracers in metabolic studies. nih.gov | High cost can be prohibitive for large-scale research or commercial use. |
| Regulatory | Established pathway for deuterated drug approval (e.g., deutetrabenazine). nih.gov | Requires demonstration of clear clinical advantage over non-deuterated versions. musechem.com |
This table summarizes the key prospects and difficulties associated with the research and application of deuterated compounds.
Conclusion
Summary of Key Research Contributions of Indole-2,4,5,6,7-d5
This compound, a stable isotope-labeled analog of indole (B1671886), has made significant contributions primarily as an internal standard for mass spectrometry-based analyses. nih.govnih.gov The strategic placement of five deuterium (B1214612) atoms on the indole ring creates a compound with a molecular weight significantly different from its naturally occurring, non-deuterated counterpart. vulcanchem.com This mass difference is critical for its application in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), where it allows for the accurate quantification of endogenous indole derivatives, such as the plant hormone indole-3-acetic acid (IAA). caymanchem.comsapphirebioscience.comnih.gov
The use of polydeuterated standards like this compound offers a distinct advantage over compounds with fewer deuterium labels. It effectively separates the standard's mass spectral signal from the natural isotopic cluster of the unlabeled analyte, leading to increased sensitivity and more reliable measurements. nih.govnih.gov Research has demonstrated its utility in determining the levels of free and conjugated IAA in plant tissues, providing valuable insights into plant physiology. nih.govnih.gov
Furthermore, the stability of the deuterium labels on the benzene (B151609) ring of the indole structure is a key feature. nih.govnih.gov Unlike labels at more chemically active positions, these are less prone to exchange under various experimental conditions, including the alkaline hydrolysis often used to release conjugated forms of IAA. nih.govnih.gov This stability ensures the integrity of the internal standard throughout sample preparation and analysis.
In metabolic studies, this compound serves as an invaluable tracer. vulcanchem.com By introducing this labeled compound into biological systems, researchers can track its metabolic fate with high precision, elucidating the complex biotransformation pathways of indole derivatives. vulcanchem.comacs.org
Overall Significance in Advancing Chemical and Biochemical Sciences
In analytical chemistry, the use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis by mass spectrometry. This compound exemplifies this, enabling researchers to overcome matrix effects and variations in sample workup, which can otherwise lead to inaccurate results. nih.gov Its commercial availability has made this high level of analytical rigor more accessible to the broader scientific community. nih.gov
In the field of biochemistry and plant science, the precise quantification of phytohormones like IAA is essential for understanding plant growth, development, and responses to environmental stimuli. The application of this compound has allowed for more accurate measurements of IAA levels, contributing to a more nuanced understanding of plant hormone regulation. nih.govnih.govoup.com
Moreover, the principles demonstrated by the use of this compound extend to the study of other bioactive indole compounds in various biological systems. acs.org The indole nucleus is a core structure in numerous natural products, pharmaceuticals, and signaling molecules. wikipedia.orgacs.orgnih.gov The methodologies established using this deuterated indole can be adapted to investigate the metabolism and quantification of other important indole derivatives, thereby advancing drug discovery and development, and our understanding of human and microbial physiology. nih.govacs.org The development of methods for the selective deuteration of indoles continues to be an active area of research, highlighting the ongoing importance of such compounds. acs.orgresearchgate.net
In essence, this compound is more than just a chemical reagent; it is an enabling tool that has significantly contributed to the precision and depth of scientific inquiry in chemistry and biochemistry.
Q & A
Q. How can researchers verify the isotopic purity of Indole-2,4,5,6,7-d5 in synthesized samples?
Q. What solvent systems are optimal for stabilizing this compound in kinetic studies?
Methodological Answer:
- Prioritize deuterated solvents (e.g., DMSO-d6, CDCl3) to minimize proton exchange interference. Validate stability via time-resolved UV-Vis spectroscopy under inert atmospheres .
- Avoid protic solvents (e.g., methanol, water) unless necessitated by reaction conditions; in such cases, monitor deuterium loss via periodic NMR sampling .
Advanced Research Questions
Q. How can researchers resolve contradictory data on deuterium isotope effects (DIEs) in this compound catalysis?
Methodological Answer:
- Systematic variable isolation : Design experiments to decouple electronic vs. steric effects. For example, compare rate constants (kH/kD) in C–H activation reactions using isotopologues with selective deuteration .
- Apply computational modeling (DFT or MD simulations) to quantify contributions of individual deuterated positions to transition-state energetics .
- Key Consideration: Contradictions often arise from overlapping isotope effects; use fractional deuteration studies to isolate positional impacts .
Q. What frameworks guide the design of cross-disciplinary studies involving this compound?
Methodological Answer:
- Adopt the PICOT framework to structure hypotheses:
- P opulation: Reaction systems (e.g., enzyme-mediated vs. organocatalytic).
- I ntervention: Deuteration at specific positions.
- C omparison: Non-deuterated or partially deuterated analogs.
- O utcome: Changes in reaction rate, selectivity, or mechanistic pathway.
- T ime: Temporal stability of isotopic labeling .
- For interdisciplinary work (e.g., pharmacology + synthetic chemistry), integrate PEO framework :
- P opulation: Target biological models.
- E xposure: Metabolic stability of deuterated indole derivatives.
- O utcome: Bioavailability vs. synthetic yield trade-offs .
Q. How should researchers address low signal-to-noise ratios in tracking this compound in complex matrices (e.g., biological fluids)?
Methodological Answer:
- Sample pre-concentration : Use solid-phase extraction (SPE) with deuterated internal standards to normalize recovery rates .
- Advanced detection : Couple LC-MS/MS with isotope dilution assays. Optimize collision energies to distinguish deuterated fragments from background ions .
- Pro Tip: Validate methods via spike-and-recovery experiments in representative matrices (e.g., plasma, cell lysates) to quantify matrix effects .
Data Contradiction and Validation
Q. What strategies validate the reproducibility of synthetic protocols for this compound?
Methodological Answer:
- Blind replication : Collaborate with independent labs to reproduce synthesis under identical conditions (solvent, catalyst, temperature). Use inter-lab data comparisons to identify procedural outliers .
- Error profiling : Quantify batch-to-batch variability via control charts (e.g., X-bar charts for purity measurements) and root-cause analysis (e.g., trace metal contamination) .
Ethical and Reporting Standards
Q. How should researchers report deuterium-induced anomalies in this compound studies to ensure transparency?
Methodological Answer:
- Follow FAIR Data Principles : Archive raw spectra, chromatograms, and computational input files in repositories like Zenodo or ChemRxiv with unique DOIs .
- Disclose deuterium loss rates in supplementary materials, specifying storage conditions (temperature, light exposure) and handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
